A Technical Guide to the Bioactive Compounds of Populus nigra Buds: From Phytochemistry to Pharmacological Potential
A Technical Guide to the Bioactive Compounds of Populus nigra Buds: From Phytochemistry to Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the bioactive compounds isolated from the buds of Populus nigra (black poplar), their demonstrated pharmacological activities, and the experimental methodologies employed for their study. The information is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Phytochemical Composition of Populus nigra Bud Extracts
Extracts from Populus nigra buds are a rich source of a diverse array of bioactive compounds, primarily belonging to the classes of phenolics and flavonoids. These compounds are responsible for the well-documented antioxidant, anti-inflammatory, and antimicrobial properties of the extracts.[1][2] The specific composition can vary depending on the geographical origin of the plant material and the extraction solvent used.[3]
Phenolic Acids and Their Derivatives
Phenolic acids are a significant group of compounds found in black poplar buds. High-Performance Liquid Chromatography (HPLC) is a common technique for their separation and quantification.[4] Key identified phenolic acids include:
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Caffeic acid[5]
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p-Coumaric acid
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Ferulic acid
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Isoferulic acid
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Cinnamic acid
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Chlorogenic acid
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Gallic acid
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Vanillic acid
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Di-O-methylcaffeic acid
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Ellagic acid
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Rosmarinic acid
Caffeic acid and p-coumaric acid have been identified as major contributors to the antioxidant activity of aqueous extracts of poplar buds. In some analyses, caffeic acid constituted the largest proportion of total active compounds in certain extracts.
Flavonoids
Flavonoids, including flavanones, flavonols, and flavones, are another prominent class of bioactive molecules in Populus nigra buds. Their presence is strongly associated with the anti-inflammatory and antimicrobial effects of the extracts. Notable flavonoids identified are:
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Flavanones:
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Pinocembrin
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Pinostrobin
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Naringenin
-
-
Flavonols:
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Galangin
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Pinobanksin
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Pinobanksin 5-methyl ether
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Kaempferol
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Quercetin
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Myricetin
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Isalpinin
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Isorhamnetin
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Rhamnetin
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Taxifolin
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-
Flavones:
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Chrysin
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Tectochrysin
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Apigenin
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Pinocembrin and galangin are often the main flavonoids found in these extracts.
Other Compounds
In addition to phenolic acids and flavonoids, other compounds of interest have been identified in Populus nigra buds, including:
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Salicylates: Salicin is a characteristic compound of the Salicaceae family and is found in poplar bud extracts.
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Terpenoids: Mono- and sesquiterpenoids are also present.
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Tannins
Quantitative Analysis of Bioactive Compounds
The concentration of bioactive compounds in Populus nigra bud extracts is a critical determinant of their biological efficacy. The following tables summarize quantitative data from various studies.
Table 1: Total Phenolic and Flavonoid Content in Populus nigra Bud Extracts
| Extract Type | Total Phenolic Content | Total Flavonoid Content | Reference |
| Aqueous Extract | ~180 mg Caffeic Acid Equivalent/g | Not Reported | |
| Hydroethanolic Macerates | 496 - 1200 mg Gallic Acid Equivalent/100 g d.w. | Not Reported | |
| Ethanolic Extract (Algerian) | 89.5 ± 7.7 mg Caffeic Acid Equivalent/g | Not Reported | |
| Ethanolic Extract (Lithuanian) | Not Reported | ~24.76 mg Rutin Equivalent/g |
Table 2: Concentration of Individual Bioactive Compounds in a Water-Extracted Populus nigra Bud Sample
| Compound | Class | Concentration (% of Dry Weight of Extract) |
| Caffeic acid | Phenolic Acid | >1.75 |
| p-Coumaric acid | Phenolic Acid | >1.75 |
| Salicin | Salicylate | 1.8 |
| Pinocembrin | Flavanone | <1.5 |
| Pinobanksin | Flavanol | <1.5 |
| Pinobanksin 5-methyl ether | Flavanol | <1.5 |
| Ferulic acid | Phenolic Acid | <1.7 |
| Isoferulic acid | Phenolic Acid | <1.7 |
| Di-O-methylcaffeic acid | Phenolic Acid | <1.7 |
| Cinnamic acid | Phenolic Acid | <1.7 |
| Data adapted from Dudonne et al. (2011). Note: The sum of phenolic acids was 5.2% and the sum of flavonoid aglycons was 1.5%. |
Table 3: Bioactivity Data for Populus nigra Bud Extracts
| Assay | Activity | Reference |
| Oxygen Radical Absorbance Capacity (ORAC) | ~2700 µmol of Trolox/g (Aqueous Extract) | |
| Cellular Antioxidant Activity (CAA) | 50% inhibition of radical production at 200 µg/mL (Aqueous Extract) | |
| DPPH Radical Scavenging | IC50 = 220 µg/mL (Hydroethanolic Extract) | |
| Carrageenan-Induced Paw Edema | 49.9% inhibition (Ethanolic Extract) | |
| Lipoxygenase Inhibition | 52.80 ± 0.2% | |
| Cyclooxygenase Inhibition | 53.88 ± 2.55% | |
| Antimicrobial (MIC vs. Candida albicans) | 45.16 µg/mL | |
| Antimicrobial (MIC vs. various bacteria) | 90.33 µg/mL |
Experimental Protocols
This section details the methodologies for the extraction, quantification, and biological evaluation of bioactive compounds from Populus nigra buds.
Extraction of Bioactive Compounds
Aqueous Extraction
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Plant Material: 100 kg of Populus nigra buds.
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Solvent: Water.
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Procedure:
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Extract the plant material with water at 50°C under agitation.
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Filter the resulting solution.
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Concentrate the filtrate at 50°C under vacuum.
-
Dry the concentrated extract by spray drying.
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Ethanolic and Butanolic Fractionation
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Plant Material: Dried Populus nigra buds.
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Solvents: 50% Ethyl alcohol, 20% Ethyl alcohol, n-butyl alcohol.
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Procedure:
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Extract the plant material twice under reflux with 50% and then 20% ethyl alcohol.
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Combine the extractive solutions and subject them to a liquid-liquid extraction with n-butyl alcohol.
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Combine the butanolic fractions and evaporate to dryness to obtain the "P fraction".
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Supercritical CO₂ Extraction
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Apparatus: Supercritical fluid extraction system.
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Parameters:
-
Pressure: Varied (e.g., up to 30 MPa).
-
Temperature: Varied (e.g., up to 60°C).
-
-
Procedure:
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Place ground poplar buds into the extraction vessel.
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Pump supercritical CO₂ through the vessel at the desired pressure and temperature.
-
Collect the extract in a separator by reducing the pressure, causing the CO₂ to return to a gaseous state and leave the extract behind.
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Optimize pressure and temperature for the highest yield of specific phenolic compounds using response surface methodology.
-
Quantification of Bioactive Compounds
High-Performance Liquid Chromatography (HPLC) for Phenolic Compounds
-
System: Waters 2695 with a Waters 996 diode array detector.
-
Column: ACE 5C18, 250 x 4.6 mm.
-
Mobile Phase: Acetonitrile and trifluoroacetic acid.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: Diode array detector monitoring at various wavelengths suitable for phenolics (e.g., 280 nm, 320 nm).
-
Quantification: Use external standards of known concentrations for each compound to create calibration curves. Process data using software such as Empower 2.
Biological Activity Assays
Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Principle: This assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH. The decay of a fluorescent probe (fluorescein) is monitored.
-
Procedure:
-
In a 96-well plate, add the poplar bud extract or standard (Trolox).
-
Add a solution of fluorescein.
-
Initiate the reaction by adding AAPH.
-
Monitor the fluorescence decay kinetically over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the area under the curve (AUC) and compare it to the AUC of the Trolox standard to determine the ORAC value.
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Cellular Antioxidant Activity (CAA) Assay
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Principle: This cell-based assay measures the ability of antioxidants to prevent the oxidation of a probe (DCFH-DA) to a fluorescent compound (DCF) within cells.
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Cell Line: Human dermal fibroblasts or other suitable cell lines.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
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Load the cells with DCFH-DA.
-
Treat the cells with the poplar bud extract or individual compounds.
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Induce oxidative stress by adding a peroxyl radical generator (e.g., AAPH).
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Measure the fluorescence intensity over time.
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Calculate the percentage inhibition of radical production compared to control cells.
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Carrageenan-Induced Paw Edema in Mice (Anti-inflammatory Assay)
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Animals: Male mice.
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Procedure:
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Administer the poplar bud extract orally or via another appropriate route.
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After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.
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Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
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Calculate the percentage of edema inhibition by comparing the increase in paw volume in the treated group to the control group.
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Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)
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Principle: To determine the lowest concentration of an extract that inhibits the visible growth of a microorganism.
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Method: Broth microdilution method.
-
Procedure:
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Prepare a serial dilution of the poplar bud extract in a suitable broth medium in a 96-well microplate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans).
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Include positive (microorganism with no extract) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions for the microorganism.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
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Signaling Pathways and Mechanisms of Action
The bioactive compounds in Populus nigra buds exert their effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress.
Anti-inflammatory Signaling
The anti-inflammatory properties of poplar bud extracts are largely attributed to the inhibition of pro-inflammatory pathways. A key target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .
Caption: Inhibition of the NF-κB signaling pathway by Populus nigra bud compounds.
Antioxidant Defense Mechanisms
The antioxidant effects of poplar bud compounds involve both direct radical scavenging and the upregulation of endogenous antioxidant defense systems. This can be visualized as a multi-level defense against reactive oxygen species (ROS).
Caption: Dual antioxidant mechanism of Populus nigra bud phenolics.
Experimental Workflow
The following diagram outlines a typical workflow for the investigation of bioactive compounds from Populus nigra buds.
Caption: General workflow for natural product research on Populus nigra buds.
Conclusion
Populus nigra buds represent a valuable natural source of a wide range of bioactive phenolic and flavonoid compounds. The scientific literature robustly supports their significant antioxidant, anti-inflammatory, and antimicrobial properties. The data and protocols summarized in this guide offer a solid foundation for further research and development of novel therapeutic agents derived from this plant. Future investigations should focus on the synergistic effects of these compounds, their bioavailability, and their efficacy in more complex preclinical and clinical models.
References
- 1. extraction-of-bioactive-phenolics-from-black-poplar-populus-nigra-l-buds-by-supercritical-co-2-and-its-optimization-by-response-surface-methodology - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
